molecular formula C11H11NO2 B1519149 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1092304-72-7

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1519149
CAS RN: 1092304-72-7
M. Wt: 189.21 g/mol
InChI Key: AHQIHGKKAIQSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound that has been researched extensively due to its unique chemical properties and potential applications in various scientific fields. It is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Chemical Reactions Analysis

The synthesis of this compound involves the deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Scientific Research Applications

Chemical Reactivity and Synthesis

The chemical reactivity and synthetic applications of indole derivatives, such as 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one, play a significant role in organic chemistry. Indole structures are investigated for their nucleophilic reactivities, which are crucial for coupling reactions with various electrophilic partners. For example, indoles' ability to react with benzhydryl cations and other electrophilic compounds has been studied to understand their nucleophilicity and potential in synthetic applications (Lakhdar et al., 2006). Moreover, the development of eco-friendly and efficient synthetic routes for indole derivatives highlights their importance in pharmaceutical chemistry. The use of sulfamic acid as an organo-catalyst in aqueous ethanol for the synthesis of pharmaceutically relevant indole derivatives showcases advancements in green chemistry (Brahmachari & Banerjee, 2014).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the structural optimization of indole derivatives has led to the discovery of novel compounds with significant therapeutic potential. For instance, the optimization of indole-based compounds for the treatment of cognitive disorders demonstrates the versatility of indole scaffolds in drug discovery. A specific example is the development of SUVN-502, a 5-HT6 receptor antagonist with potential for treating Alzheimer's disease, showcasing the critical role of indole derivatives in addressing complex neurological conditions (Nirogi et al., 2017).

Bioconjugation and Biomolecular Research

Indole derivatives also find applications in biomolecular research, particularly in the design of novel research tools. The synthesis of tagged and carrier-linked forms of indole-3-acetic acid derivatives exemplifies the application of indole chemistry in creating biochemical probes and research tools. This approach enables the exploration of biological systems and the investigation of molecular processes with high specificity and sensitivity (Ilić et al., 2005).

Environmental and Analytical Chemistry

Indole derivatives are also relevant in environmental and analytical chemistry. The detection and characterization of synthetic cannabinoids, which often contain indole or indazole cores, highlight the importance of indole derivatives in forensic science. The development of analytical methods for identifying synthetic cannabinoids in various matrices underscores the challenges and advances in detecting these compounds (Shi et al., 2020).

Safety and Hazards

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

properties

IUPAC Name

5-acetyl-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQIHGKKAIQSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.